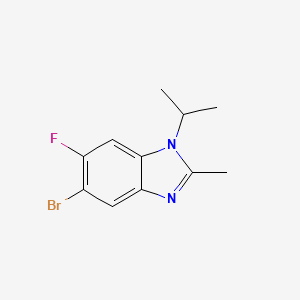

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Overview

Description

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is a chemical compound with the CAS Number: 1393442-16-4 . It has a molecular weight of 271.13 . The IUPAC name for this compound is 5-bromo-6-fluoro-1-isopropyl-2-methyl-1H-benzimidazole .

Molecular Structure Analysis

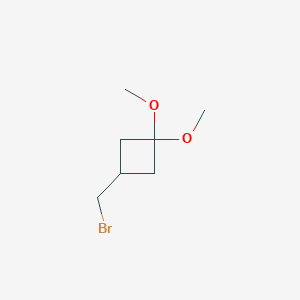

The InChI code for this compound is 1S/C11H12BrFN2/c1-6(2)15-7(3)14-10-4-8(12)9(13)5-11(10)15/h4-6H,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole include a molecular weight of 271.13 .Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: is a compound of interest in medicinal chemistry due to its benzimidazole core, a common motif in pharmacologically active molecules. Its halogenated structure suggests potential use as a precursor in the synthesis of novel pharmaceuticals, particularly in the development of selective receptor modulators or enzyme inhibitors. The presence of bromine and fluorine atoms could be exploited for bioisosteric replacement strategies, enhancing the biological activity or metabolic stability of therapeutic candidates .

Agriculture

In the agricultural sector, this compound may serve as a starting point for the design of agrochemicals. The benzimidazole ring system is known for its fungicidal properties, and the addition of halogen atoms could improve its efficacy. Research could explore its application as a fungicide or insecticide, potentially leading to safer and more effective treatments for crop protection.

Material Science

The unique combination of functional groups in 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole makes it a candidate for the development of novel materials. Its molecular structure could be utilized in the creation of organic semiconductors, with potential applications in photovoltaic cells or light-emitting diodes (LEDs). Additionally, its thermal stability and electronic properties might be advantageous in polymer synthesis .

Environmental Science

Environmental science could benefit from the application of this compound in the detection and quantification of pollutants. Its chemical structure allows for potential use as a fluorescent probe or as part of a sensor array for monitoring environmental contaminants. The halogen atoms may also enhance its binding affinity to specific pollutants, aiding in their identification and removal .

Analytical Chemistry

In analytical chemistry, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole could be employed as a standard or reference material in chromatographic analyses. Its well-defined structure and purity make it suitable for calibrating instruments or validating analytical methods. It could also be used in the development of new analytical techniques for complex mixture analysis .

Biochemistry

The compound’s potential interactions with biological macromolecules like proteins and nucleic acids make it an interesting subject for biochemical studies. It could be used to investigate the binding dynamics of small molecules to enzymes or receptors, contributing to our understanding of molecular recognition processes. This knowledge is crucial for drug design and the elucidation of biological pathways .

Mechanism of Action

Benzimidazole derivatives, which include 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .

Safety and Hazards

properties

IUPAC Name |

5-bromo-6-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-10-4-8(12)9(13)5-11(10)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZZQXZLCGOZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C(C)C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)

![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1377971.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1377972.png)

![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)

![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)

![5-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1377975.png)

![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)

![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)

![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)